molecular formula C24H22N4O5 B302279 N-(3,4-dimethylphenyl)-2-[4-(2-{4-nitrobenzoyl}carbohydrazonoyl)phenoxy]acetamide

N-(3,4-dimethylphenyl)-2-[4-(2-{4-nitrobenzoyl}carbohydrazonoyl)phenoxy]acetamide

Cat. No.: B302279
M. Wt: 446.5 g/mol
InChI Key: QLYQDMSSOYZJSL-QFEZKATASA-N
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Description

N-(3,4-dimethylphenyl)-2-[4-(2-{4-nitrobenzoyl}carbohydrazonoyl)phenoxy]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, which include a dimethylphenyl group, a nitrophenyl group, and a hydrazinylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-[4-(2-{4-nitrobenzoyl}carbohydrazonoyl)phenoxy]acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the hydrazone intermediate: This involves the reaction of 4-nitrobenzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.

    Coupling with 4-hydroxybenzaldehyde: The hydrazone intermediate is then coupled with 4-hydroxybenzaldehyde in the presence of a base to form the desired hydrazinylidene compound.

    Acylation: The final step involves the acylation of the hydrazinylidene compound with 3,4-dimethylphenylacetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-[4-(2-{4-nitrobenzoyl}carbohydrazonoyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to form amino derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are commonly used.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-[4-(2-{4-nitrobenzoyl}carbohydrazonoyl)phenoxy]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-[4-(2-{4-nitrobenzoyl}carbohydrazonoyl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on cell surfaces.

    Altering gene expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

N-(3,4-dimethylphenyl)-2-[4-(2-{4-nitrobenzoyl}carbohydrazonoyl)phenoxy]acetamide can be compared with other similar compounds, such as:

    N-(3,4-dimethylphenyl)-2-{4-[(Z)-{2-[(4-aminophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetamide: Similar structure but with an amino group instead of a nitro group.

    N-(3,4-dimethylphenyl)-2-{4-[(Z)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetamide: Similar structure but with a methyl group instead of a nitro group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H22N4O5

Molecular Weight

446.5 g/mol

IUPAC Name

N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-4-nitrobenzamide

InChI

InChI=1S/C24H22N4O5/c1-16-3-8-20(13-17(16)2)26-23(29)15-33-22-11-4-18(5-12-22)14-25-27-24(30)19-6-9-21(10-7-19)28(31)32/h3-14H,15H2,1-2H3,(H,26,29)(H,27,30)/b25-14-

InChI Key

QLYQDMSSOYZJSL-QFEZKATASA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)/C=N\NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

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